molecular formula C10H14N2O2 B1469154 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one CAS No. 1343162-07-1

1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one

Cat. No. B1469154
CAS RN: 1343162-07-1
M. Wt: 194.23 g/mol
InChI Key: OKPHAIRLZTXJSW-UHFFFAOYSA-N
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Description

“1-(Tetrahydro-2H-pyran-4-yl)ethanone” is a chemical compound with the molecular formula C7H12O2 . It is commonly used as an intermediate in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of “1-(Tetrahydro-2H-pyran-4-yl)ethanone” can be achieved from “N-Methoxy-N-Methyltetrahydropyran-4-carboxamide” and "Methylmagnesium Bromide" .


Molecular Structure Analysis

The molecular structure of “1-(Tetrahydro-2H-pyran-4-yl)ethanone” consists of a tetrahydropyran ring attached to an ethanone group .


Chemical Reactions Analysis

In organic synthesis transformations, the ketone carbonyl group in “1-(Tetrahydro-2H-pyran-4-yl)ethanone” can react with Wittig reagents to prepare various poly-substituted alkene compounds. Additionally, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .


Physical And Chemical Properties Analysis

“1-(Tetrahydro-2H-pyran-4-yl)ethanone” is a liquid that is colorless to pale yellow. It has a boiling point of 90-94℃/15mm, a density of 1.024, and a refractive index of 1.4530. It is stored at -20°C .

Scientific Research Applications

Organic Synthesis Intermediary

This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its reactive keto carbonyl group is a versatile functional group that can undergo various chemical reactions, such as nucleophilic addition or condensation, making it a valuable building block in synthetic chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of potential therapeutic agents. Its structure can be modified to produce analogs that may interact with biological targets, aiding in the discovery of new drugs .

Cell Biology Detection Reagents

The compound is used in the synthesis of reagents for cell biology detection. These reagents can help in identifying and quantifying biological molecules or cellular structures, which is crucial for understanding cellular processes and disease pathology .

Enzyme Activity Studies

It is employed in studying enzyme activities, specifically acid phosphatase (APase). APase catalyzes the hydrolysis of phosphoric acid monoesters, and this compound can be used to investigate the enzyme’s role in phosphate production, transport, and recycling .

Phosphoric Acid Derivative Synthesis

The compound is instrumental in synthesizing derivatives of phosphoric acid. These derivatives have various applications, including as catalysts, corrosion inhibitors, and flame retardants .

Material Science

In material science, this compound’s derivatives can be used to modify surface properties, such as hydrophobicity or reactivity, which is essential for developing new materials with specific characteristics .

Mechanism of Action

Safety and Hazards

The compound has been classified as harmful and may cause sensitization by inhalation and irritation to the eyes. Safety precautions include avoiding breathing dust, seeking medical advice immediately in case of an accident or if you feel unwell, and rinsing immediately with plenty of water and seeking medical advice in case of contact with eyes .

Future Directions

“1-(Tetrahydro-2H-pyran-4-yl)ethanone” is mainly used as an intermediate in organic synthesis and medicinal chemistry. It can be used in the synthesis of cell biology test reagents . The future directions of this compound could involve further exploration of its potential applications in organic synthesis and medicinal chemistry.

properties

IUPAC Name

1-[1-(oxan-4-yl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(13)9-6-11-12(7-9)10-2-4-14-5-3-10/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPHAIRLZTXJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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